molecular formula C19H21Cl2N7O2 B609366 Jak/hdac-IN-1 CAS No. 2284621-75-4

Jak/hdac-IN-1

Número de catálogo: B609366
Número CAS: 2284621-75-4
Peso molecular: 450.324
Clave InChI: MTOQNLGMTJOJOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Jak/hdac-IN-1, also known as HDAC/JAK/BRD4-IN-1, is a potent triple inhibitor of HDAC, JAK, and BRD4 . It has been shown to inhibit cell growth and induce apoptosis in MDA-MB-231 cells, demonstrating anticancer activity .


Molecular Structure Analysis

This compound has a molecular weight of 448.52 and a formula of C24H28N6O3 . The exact molecular structure is not provided in the available resources.


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 448.52 and a formula of C24H28N6O3 . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Tratamiento de tumores sólidos

La desacetilasa de histonas (HDAC) sirve como un regulador molecular crítico en la patobiología de varias malignidades y ha ganado atención como un objetivo viable para la intervención terapéutica {svg_1}. Los inhibidores de HDAC (HDACi), como Jak/hdac-IN-1, se han desarrollado para dirigirse a las HDAC. Muchos estudios preclínicos han demostrado de manera concluyente los efectos antitumorales de los HDACi, ya sea utilizados como monoterapia o en tratamientos combinados {svg_2}.

Corrección de desequilibrios en tumores

Los HDACi pueden corregir de manera integral los desequilibrios entre la HDAC y la acetiltransferasa de histonas (HAT) inducidos por la sobreexpresión de HDAC {svg_3}. Esta inhibición estratégica de la actividad de HDAC es prometedora para reducir la proliferación y diferenciación de células neoplásicas, instigar la apoptosis de las células tumorales y atenuar la angiogénesis asociada al tumor {svg_4}.

Tratamiento del mieloma múltiple

Los HDACi son una categoría significativa de productos farmacéuticos que se han desarrollado en las últimas dos décadas para tratar el mieloma múltiple {svg_5}. En el mieloma múltiple, la inhibición de la desacetilasa de histonas tiene muchas consecuencias posteriores, incluida la supresión de la señalización de NF-κB y HSP90, la regulación al alza de los reguladores del ciclo celular (p21, p53) y la regulación a la baja de las proteínas antiapoptóticas, incluida la Bcl-2 {svg_6}.

Mejora de la función inmune normal

Los inhibidores de HDAC mejoran la función inmune normal, disminuyendo así la proliferación de células plasmáticas malignas y promoviendo la autofagia {svg_7}. Los diversos efectos biológicos de la inhibición de la desacetilasa de histonas tienen un impacto combinado o adicional cuando se utilizan junto con otros medicamentos quimioterapéuticos y dirigidos para el mieloma múltiple {svg_8}.

Disminución de la resistencia al tratamiento

Los diversos efectos biológicos de la inhibición de la desacetilasa de histonas tienen un impacto combinado o adicional cuando se utilizan junto con otros medicamentos quimioterapéuticos y dirigidos para el mieloma múltiple {svg_9}. Esto ayuda a disminuir la resistencia al tratamiento {svg_10}.

Posibles usos futuros en el tratamiento

A pesar de los desafíos, los avances en la investigación de HDACi y las mejoras en las terapias combinadas allanarán el camino o conducirán a un futuro amplio y esperanzador en el tratamiento de tumores sólidos {svg_11}. Esta revisión proporciona una evaluación exhaustiva de la eficacia clínica y los datos de seguridad relacionados con los inhibidores de la desacetilasa de histonas aprobados actualmente, así como una explicación de la función crucial de la desacetilasa de histonas en el mieloma múltiple y las características de los diferentes inhibidores de la desacetilasa de histonas {svg_12}.

Mecanismo De Acción

Target of Action

Jak/hdac-IN-1 primarily targets two types of enzymes: Janus kinases (JAKs) and histone deacetylases (HDACs) . JAKs are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities . By inhibiting JAKs, this compound disrupts the JAK-STAT signaling pathway, which plays a key role in processes such as immunity, cell division, cell death, and tumor formation . On the other hand, inhibition of HDACs leads to an increase in the acetylation of histones, resulting in a more relaxed chromatin structure that promotes gene transcription .

Biochemical Pathways

The inhibition of JAKs and HDACs by this compound affects several biochemical pathways. For instance, HDAC inhibition can lead to the suppression of NF-κB signaling and HSP90, upregulation of cell cycle regulators (p21, p53), and downregulation of antiapoptotic proteins including Bcl-2 . Furthermore, HDAC inhibitors have been reported to have a variety of direct and indirect oxidative effects on cellular DNA .

Pharmacokinetics

Like other hdac inhibitors, this compound is likely to be absorbed into the body, distributed to its target sites, metabolized, and eventually excreted .

Result of Action

The inhibition of JAKs and HDACs by this compound has several molecular and cellular effects. It can curtail the proliferation and differentiation of neoplastic cells, instigate tumor cell apoptosis, and attenuate tumor-associated angiogenesis . Furthermore, HDAC inhibitors enhance normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of HDAC inhibitors can be affected by factors such as toxicological side effects, tumor heterogeneity, and unexpected off-target effects . Understanding these factors is essential for developing more effective and precise therapies .

Direcciones Futuras

Research into Jak/hdac-IN-1 and similar compounds is ongoing. For instance, multitargeted HDAC inhibitors and HDAC inhibitor-based prodrugs hold promising futures and offer further directions for drug design . Additionally, the development of any of them could lead to useful therapeutics .

Análisis Bioquímico

Biochemical Properties

Jak/hdac-IN-1 interacts with several enzymes and proteins within the cell. It primarily targets JAKs, a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . This compound also inhibits HDACs, a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . The nature of these interactions involves this compound binding to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting JAK, this compound disrupts the JAK-STAT signaling pathway, which plays a crucial role in cell growth, differentiation, and immune response . The inhibition of HDACs by this compound affects the structure of chromatin and the accessibility of transcription factors to the DNA, thereby influencing gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the active sites of JAK and HDAC, inhibiting their enzymatic activity . This inhibition disrupts the phosphorylation of STAT proteins in the JAK-STAT pathway and alters the acetylation status of histones . These changes can lead to alterations in gene expression, affecting the production of proteins involved in cell growth, survival, and differentiation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound’s inhibitory effects on JAK and HDAC are reversible . Over time, this compound can be metabolized and cleared from the cells, leading to the recovery of JAK and HDAC activity. The long-term effects of this compound on cellular function, such as changes in gene expression profiles or cellular metabolism, may persist even after the drug has been cleared .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses of this compound are often sufficient to inhibit JAK and HDAC activity and produce therapeutic effects . At higher doses, this compound may have toxic or adverse effects, such as liver toxicity or immune suppression .

Metabolic Pathways

This compound is involved in several metabolic pathways. By inhibiting JAK, it disrupts the JAK-STAT signaling pathway, which regulates many aspects of cellular metabolism . The inhibition of HDACs by this compound can also affect cellular metabolism, as changes in histone acetylation can alter the expression of genes involved in metabolic processes .

Subcellular Localization

This compound is found in both the cytoplasm and nucleus of cells . This allows it to inhibit HDACs, which are located in the nucleus and regulate gene expression by modifying chromatin structure . This compound can also inhibit JAK enzymes, which are located in various parts of the cell and play a role in signal transduction .

Propiedades

IUPAC Name

6-[4-[[5-chloro-4-(4-chloroanilino)pyrimidin-2-yl]amino]pyrazol-1-yl]-N-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N7O2/c20-13-5-7-14(8-6-13)24-18-16(21)11-22-19(26-18)25-15-10-23-28(12-15)9-3-1-2-4-17(29)27-30/h5-8,10-12,30H,1-4,9H2,(H,27,29)(H2,22,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOQNLGMTJOJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2Cl)NC3=CN(N=C3)CCCCCC(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.